Digitoxigenin

Übersicht

Beschreibung

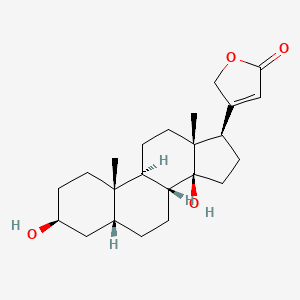

Digitoxigenin is a cardenolide, a type of steroid lactone, and is the aglycon of digitoxin. It is a naturally occurring compound found in the leaves of the Digitalis species, such as Digitalis lanata. This compound is known for its role in cardiac glycosides, which are used to treat heart conditions like congestive heart failure and arrhythmias .

Wissenschaftliche Forschungsanwendungen

Digitoxigenin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Verwendung als Ausgangsmaterial für die Synthese anderer Cardenolide und Glykoside.

Biologie: Untersuchung seiner Auswirkungen auf zelluläre Prozesse und Enzymaktivitäten.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Na-K-ATPase-Membranpumpe hemmt. Diese Hemmung führt zu einer Erhöhung der intrazellulären Natrium- und Kalziumkonzentrationen, was die Aktivierung von kontraktilen Proteinen wie Aktin und Myosin fördert . Die Verbindung beeinflusst auch das mitochondriale Membranpotential und induziert die Produktion von reaktiven Sauerstoffspezies, was zu ihren therapeutischen Wirkungen beiträgt .

Ähnliche Verbindungen:

Digitoxin: Ein Herzglykosid mit einer längeren Halbwertszeit als this compound.

Digoxin: Ein weiteres Herzglykosid mit ähnlichen therapeutischen Anwendungen, aber unterschiedlicher Pharmakokinetik.

Thevetigenin: Ein Cardenolid mit ähnlichen Strukturmerkmalen.

Vergleich: this compound ist aufgrund seines spezifischen Hydroxylierungsmusters und seiner Rolle als Aglykon von Digitoxin einzigartig. Im Vergleich zu Digitoxin und Digoxin weist this compound unterschiedliche pharmakologische Eigenschaften und einen anderen Wirkmechanismus auf .

Die einzigartige Struktur und die vielfältigen Anwendungen von this compound machen es zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie.

Wirkmechanismus

Target of Action

Digitoxigenin, a cardenolide, primarily targets the Na+/K±ATPase membrane pump . This pump plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for numerous physiological processes.

Mode of Action

This compound interacts with its target, the Na+/K±ATPase pump, and inhibits its function . This inhibition results in an increase in intracellular sodium and calcium concentrations . The increased intracellular calcium may promote the activation of contractile proteins such as actin and myosin .

Biochemical Pathways

It is known that cardenolides like this compound are involved in various biochemical pathways, including terpenoid backbone biosynthesis, sesquiterpenoid and triterpenoid biosynthesis, steroid biosynthesis, carotenoid biosynthesis, diterpenoid biosynthesis, and flavonoid biosynthesis .

Pharmacokinetics

Studies on digitoxin, a glycoside of this compound, suggest that it is distributed to tissues at about the same rate as digoxin but more slowly than ouabain . The apparent volume of distribution calculated with total serum digitoxin concentrations was found to be 0.6lf/kg .

Result of Action

The inhibition of the Na+/K±ATPase pump by this compound leads to alterations in the mitochondrial membrane potential, increases the levels of reactive oxygen species, and induces the accumulation of lipid bodies in the cells . These changes can lead to cell death, making this compound a potential therapeutic agent against certain types of cancer cells .

Action Environment

Environmental factors can influence the action of this compound. For instance, the cytotoxic effects of this compound can be enhanced when it is incorporated into Pluronic® F127-based polymeric micelles . This formulation was found to induce better parasitological and immunological responses when compared with this compound alone . Furthermore, the topical application of this compound in olive oil or alginate solution has been shown to significantly improve wound healing .

Biochemische Analyse

Biochemical Properties

Digitoxigenin plays a crucial role in biochemical reactions by inhibiting the sodium-potassium ATPase pump. This inhibition increases the intracellular concentration of sodium ions, which in turn affects the calcium ion concentration through the sodium-calcium exchanger. The increased calcium ion concentration enhances cardiac muscle contraction . This compound interacts with various enzymes and proteins, including the sodium-potassium ATPase pump, which is a key target in its mechanism of action .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by increasing the levels of reactive oxygen species and causing mitochondrial membrane potential alterations . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the sodium-potassium ATPase pump, leading to its inhibition. This inhibition results in an increase in intracellular sodium ions, which subsequently increases intracellular calcium ions through the sodium-calcium exchanger. The elevated calcium ion concentration enhances cardiac muscle contraction and exerts positive inotropic effects . This compound also induces changes in gene expression related to cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and retains its activity over extended periods. Its long-term effects on cellular function can include alterations in mitochondrial membrane potential and increased levels of reactive oxygen species . These changes can lead to apoptosis and other cellular responses over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound improves cardiac function by enhancing cardiac muscle contraction. At high doses, it can cause toxic effects such as arrhythmias, nausea, and vomiting . The threshold for these adverse effects varies among different animal models, but they are generally observed at doses higher than those used for therapeutic purposes .

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis of cardiac glycosides. It is metabolized in the liver, where it undergoes biotransformation to active metabolites. These metabolites are then excreted via the kidneys . The metabolic pathways of this compound involve interactions with enzymes such as cytochrome P450, which play a role in its biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream. Within cells, this compound interacts with transporters and binding proteins that influence its localization and accumulation . The distribution of this compound is influenced by its binding to the sodium-potassium ATPase pump, which is present in various tissues .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the sodium-potassium ATPase pump, which is located in the plasma membrane. This localization is crucial for its activity, as it allows this compound to inhibit the pump and exert its effects on intracellular ion concentrations . Additionally, this compound can affect mitochondrial function by altering the mitochondrial membrane potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Digitoxigenin can be synthesized through the hydrolysis of digitoxin. The process involves the use of acidic or enzymatic hydrolysis to break down digitoxin into this compound and sugars . The reaction conditions typically include:

Acidic Hydrolysis: Using hydrochloric acid or sulfuric acid at elevated temperatures.

Enzymatic Hydrolysis: Utilizing specific enzymes that target the glycosidic bonds in digitoxin.

Industrial Production Methods: Industrial production of this compound often involves extraction from Digitalis lanata leaves. The leaves are subjected to methanolic extraction, followed by purification processes such as chromatography to isolate this compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Digitoxigenin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Einführung von Hydroxylgruppen an bestimmten Positionen.

Reduktion: Umwandlung von Doppelbindungen in Einfachbindungen.

Substitution: Austausch von funktionellen Gruppen durch andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Verwendung von Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Verwendung von Halogenierungsmitteln wie Thionylchlorid zur Chlorierung.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von hydroxylierten Derivaten wie 11α-Hydroxythis compound.

Reduktion: Produktion von reduzierten Formen mit veränderten Doppelbindungen.

Substitution: Erzeugung von halogenierten Derivaten.

Vergleich Mit ähnlichen Verbindungen

Digitoxin: A cardiac glycoside with a longer half-life than digitoxigenin.

Digoxin: Another cardiac glycoside with similar therapeutic uses but different pharmacokinetics.

Thevetigenin: A cardenolide with similar structural features.

Comparison: this compound is unique due to its specific hydroxylation pattern and its role as an aglycon of digitoxin. Compared to digitoxin and digoxin, this compound has distinct pharmacological properties and a different mechanism of action .

This compound’s unique structure and diverse applications make it a valuable compound in various fields of research and industry.

Eigenschaften

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h11,15-19,24,26H,3-10,12-13H2,1-2H3/t15-,16+,17-,18+,19-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTUSOXSLKTKJQ-CESUGQOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162276 | |

| Record name | Digitoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143-62-4 | |

| Record name | Digitoxigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digitoxigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digitoxigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Digitoxigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Digitoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β,14-dihydroxy-5-β,14-β-card-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGITOXIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S63WOD4VOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.